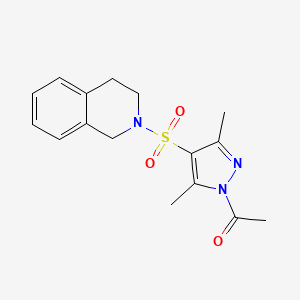

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

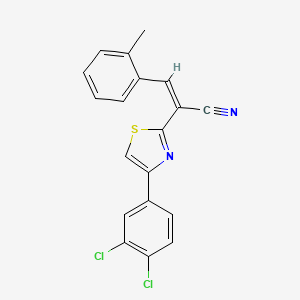

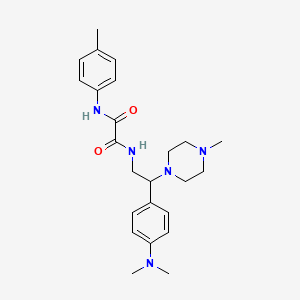

The compound “1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a 3,4-dihydroisoquinoline, a sulfonyl group, a pyrazole ring, and an ethanone group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Computational modeling studies could provide insights into the binding preference of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its specific molecular structure. These properties could be determined through experimental testing or predictive modeling .Scientific Research Applications

Inhibition of AKR1C3

Background: AKR1C3 (aldo-keto reductase 1C3) is an enzyme involved in steroid metabolism and has been implicated in breast and prostate cancer. Inhibiting AKR1C3 could have therapeutic implications.

Application: The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

N-Heterocyclic Building Block

Background: The 3,4-dihydroisoquinolin-2(1H)-one unit serves as an essential N-heterocyclic building block found in various natural compounds and biologically active frameworks.

Application: Researchers can utilize this compound as a versatile building block for the synthesis of other complex molecules. Examples of natural compounds containing this motif include thalifoline, pancratistin, and thalflavine .

Selectivity for AKR1C3 Over AKR1C2

Background: Understanding the selectivity of inhibitors between closely related enzymes is crucial for drug development.

Application: Computational modeling studies reveal that certain derivatives of this compound exhibit remarkable selectivity for AKR1C3 over AKR1C2. Compound 38 achieves up to 5000-fold anti-AKR1C3 selectivity. This knowledge can guide the design of more specific inhibitors .

Steroidomimetic Properties

Background: Steroids play essential roles in various physiological processes. Compounds with steroidomimetic properties can be valuable in drug discovery.

Application: Given its structural resemblance to steroids, this compound may serve as a useful scaffold for designing steroidomimetic drugs. Further exploration is warranted to exploit this potential .

H3 Receptor Antagonism

Background: Histamine H3 receptors are involved in neurotransmission and modulate various physiological functions.

Application: Considering the compound’s structural features, it could be explored as an H3 receptor antagonist. Investigating its binding affinity and functional effects would be relevant .

Cellular Metabolism Studies

Background: Understanding how compounds interact with cellular enzymes is crucial for drug development.

Application: Researchers can study the cellular potency of this compound by assessing its inhibition of AKR1C3 metabolism using known substrates. Comparing enzymatic and cellular activity provides insights into its potential therapeutic effects .

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .

Future Directions

properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-16(12(2)19(17-11)13(3)20)23(21,22)18-9-8-14-6-4-5-7-15(14)10-18/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSMYUSDILYQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)

![3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2510136.png)

![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2510144.png)

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)